2-(Furan-2-yl)acetohydrazide

Übersicht

Beschreibung

“2-(Furan-2-yl)acetohydrazide” is a chemical compound that has been used for pharmaceutical testing . It is related to “2-(Furan-2-yl)acetic Acid”, which is one of the compounds detected in tobacco smoke condensate .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, substituted benzoic acid hydrazides were condensed with substituted aromatic and heteroaromatic aldehydes to yield the target products . Another study reported the synthesis of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .Molecular Structure Analysis

The molecular structure of “this compound” and similar compounds has been analyzed using various spectroscopic techniques. For instance, a study reported the use of 1D NMR spectroscopic analyses (1H and 13C NMR), 2D NMR spectroscopy (HSQC, NOESY), and high-resolution mass spectrometry (HRMS) for comprehensive characterization .Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds have been studied. For example, a study reported the capacity of synthesized (E)-3-(furan-2-yl) acrylohydrazide derivatives to undergo quasi-reversible oxidation and reduction processes on a platinum electrode .Wissenschaftliche Forschungsanwendungen

Furan Derivatives in Medicinal Chemistry

Furan derivatives, including 2-(Furan-2-yl)acetohydrazide, have shown significant importance in medicinal chemistry due to their structural role in bioactive molecules. Furan and thiophene, as five-membered heterocycles, are key substituents in the design of purine and pyrimidine nucleobases, nucleosides, and their analogues. These derivatives exhibit a range of pharmacological activities, including antiviral, antitumor, antimycobacterial, and antiparkinsonian actions, demonstrating their potential in drug development (Ostrowski, 2022).

Role in Self-healing Polymers

Furan derivatives are also utilized in the development of self-healing materials through thermally reversible Diels–Alder chemistry. The furan group, acting as a diene, and the maleimide group, as a dienophile, form multifunctional compounds that construct thermally reversible crosslinked networks. These networks exhibit removability and remendability, making them useful in self-healing polymers and as healing agents for conventional thermosets like epoxy resins (Liu & Chuo, 2013).

Applications in Biofuel Production

2,5-Dimethylfuran (DMF), a furan-based compound, has been identified as a promising biofuel for spark ignition engines. It is derived from renewable lignocellulosic biomass and offers an eco-friendly alternative to fossil fuels. The analysis of DMF synthesis from biomass and its comparative performance with traditional fuels in engines highlights its potential as a sustainable energy source (Hoang, Nižetić, & Ölçer, 2021).

Anti-Inflammatory and Antimicrobial Effects

Recent research has focused on the anti-inflammatory and antimicrobial effects of natural furan derivatives. These compounds exhibit antioxidant activities and regulate cellular activities by modifying signaling pathways such as MAPK and PPAR-ɣ. Their selective inhibition of microbial growth and enzyme modification highlight their potential in treating infections and inflammation (Alizadeh et al., 2020).

In Renewable Resources Chemistry

Furan derivatives from renewable resources, such as furfural and 5-hydroxymethylfurfural (HMF), have emerged as valuable platform chemicals for the synthesis of polymers, biofuels, and other chemicals. The valorization of these furans involves biocatalytic transformations and synthesis strategies that are environmentally friendly and efficient, emphasizing the role of furan derivatives in green chemistry (Galkin & Ananikov, 2021).

Safety and Hazards

The safety data sheet for “2-(Furan-2-yl)acetic Acid”, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It has potential acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (respiratory system) .

Zukünftige Richtungen

The future directions for “2-(Furan-2-yl)acetohydrazide” and similar compounds could involve further exploration of their biological activities and therapeutic potential. For instance, indole derivatives, which are structurally related to furan derivatives, have been found to have diverse biological activities and are believed to have an immeasurable potential to be explored for newer therapeutic possibilities . Additionally, furan platform chemicals, which are directly available from biomass, could be economically synthesized for a wide range of applications .

Wirkmechanismus

Target of Action

2-(Furan-2-yl)acetohydrazide is a derivative of furan, a class of organic compounds of the heterocyclic aromatic series . Furan derivatives have been found to exhibit a wide range of biological and pharmacological characteristics . .

Mode of Action

Furan derivatives are known for their remarkable therapeutic efficacy, inspiring medicinal chemists to create numerous innovative antibacterial agents .

Biochemical Pathways

Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Result of Action

Furan derivatives are known for their remarkable therapeutic efficacy .

Action Environment

The field of organic chemistry and medicinal chemistry offers a wide range of prospects due to the numerous methods by which furans derivatives can be made as well as their numerous structural reactions .

Biochemische Analyse

Biochemical Properties

2-(Furan-2-yl)acetohydrazide plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound has been shown to interact with enzymes such as hydrolases and oxidoreductases, which are crucial for metabolic processes. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, facilitating the binding of this compound to the active sites of these enzymes. Additionally, this compound can act as an inhibitor or activator of certain enzymatic reactions, thereby influencing metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. This modulation can result in either upregulation or downregulation of specific genes, thereby affecting cellular functions such as proliferation, differentiation, and apoptosis. Moreover, this compound can alter metabolic fluxes by interacting with key metabolic enzymes, impacting cellular energy production and biosynthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as DNA and proteins. This binding can lead to the inhibition or activation of enzymatic activities, depending on the nature of the interaction. For example, this compound has been shown to inhibit the activity of certain kinases, which are essential for signal transduction pathways. Additionally, this compound can induce changes in gene expression by interacting with transcriptional regulators, thereby influencing cellular responses to external stimuli .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of this compound, resulting in the formation of degradation products that may have different biological activities. In vitro and in vivo studies have demonstrated that the long-term effects of this compound include sustained modulation of cellular processes, with potential implications for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhancing cellular metabolism and promoting tissue regeneration. At higher doses, this compound can exhibit toxic effects, including oxidative stress and cellular apoptosis. These adverse effects are often dose-dependent, with a threshold beyond which the compound’s toxicity becomes pronounced. Animal studies have highlighted the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating the activity of key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle. For instance, this compound has been shown to inhibit the activity of certain dehydrogenases, leading to altered levels of metabolic intermediates. These changes can impact overall cellular metabolism, affecting energy production and biosynthetic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes by transporters such as ABC transporters, facilitating its accumulation in specific cellular compartments. Additionally, binding proteins can sequester this compound, influencing its localization and availability for biochemical reactions. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications. For example, this compound can be directed to the nucleus by nuclear localization signals, where it can interact with DNA and transcriptional regulators. Similarly, localization to the mitochondria can enable this compound to influence mitochondrial metabolism and energy production .

Eigenschaften

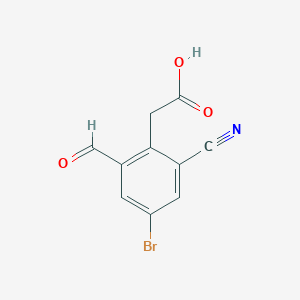

IUPAC Name |

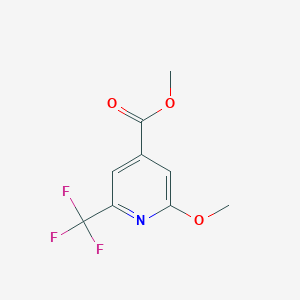

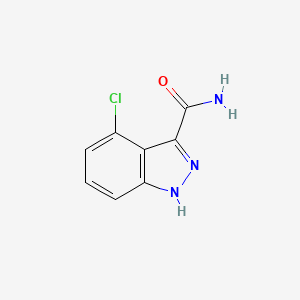

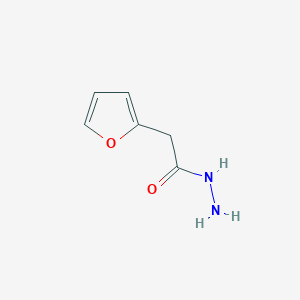

2-(furan-2-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c7-8-6(9)4-5-2-1-3-10-5/h1-3H,4,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZGRLVWXZQUERG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-Chloro-2-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1410230.png)